Clozapine-D4
Clozapine-D4
Clozapine-d4 is intended for use as an internal standard for the quantification of clozapine by GC- or LC-MS. Clozapine is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 180 nM). It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6 and 5-HT7 receptors (Kis = 3.3, 13, 110, 4, and 21 nM, respectively), as well as the histamine H1 and α1-adrenergic receptors (Kis = 2.1 and 23 nM, respectively). It does not bind to the 5-HT1B receptor and has a lower affinity for dopamine receptors (Kis = 540, 150, and 360 nM for D1-3, respectively). Clozapine induces the release of glutamate and D-serine, an agonist at the glycine site of the NMDA receptor, from astrocytes, and reduces the expression of astrocytic glutamate transporters. It reverses locomotor hyperactivity and deficits in prepulse inhibition of acoustic startle in a rat neonatal ventral hippocampal ibotenic lesion model of schizophrenia when administered at a dose of 2.5 mg/kg per day. Formulations containing clozapine have been used in the treatment of schizophrenia.
Clozapine-d4 is the labelled analogue of Clozapine, an antipsychotic.
Clozapine-d4 is the labelled analogue of Clozapine, an antipsychotic.
Brand Name:
Vulcanchem
CAS No.:
204395-52-8
VCID:
VC0196402
InChI:
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
SMILES:
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Molecular Formula:
C18H19ClN4
Molecular Weight:
330.8 g/mol
Clozapine-D4
CAS No.: 204395-52-8
Cat. No.: VC0196402
Molecular Formula: C18H19ClN4
Molecular Weight: 330.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| Description | Clozapine-d4 is intended for use as an internal standard for the quantification of clozapine by GC- or LC-MS. Clozapine is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 180 nM). It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6 and 5-HT7 receptors (Kis = 3.3, 13, 110, 4, and 21 nM, respectively), as well as the histamine H1 and α1-adrenergic receptors (Kis = 2.1 and 23 nM, respectively). It does not bind to the 5-HT1B receptor and has a lower affinity for dopamine receptors (Kis = 540, 150, and 360 nM for D1-3, respectively). Clozapine induces the release of glutamate and D-serine, an agonist at the glycine site of the NMDA receptor, from astrocytes, and reduces the expression of astrocytic glutamate transporters. It reverses locomotor hyperactivity and deficits in prepulse inhibition of acoustic startle in a rat neonatal ventral hippocampal ibotenic lesion model of schizophrenia when administered at a dose of 2.5 mg/kg per day. Formulations containing clozapine have been used in the treatment of schizophrenia. Clozapine-d4 is the labelled analogue of Clozapine, an antipsychotic. |
|---|---|
| CAS No. | 204395-52-8 |
| Molecular Formula | C18H19ClN4 |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
| Standard InChI | InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2 |
| Standard InChI Key | QZUDBNBUXVUHMW-MKQHWYKPSA-N |
| Isomeric SMILES | [2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H] |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
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